molecular formula C11H6Cl2FN B14026200 2-Chloro-4-(4-chloro-2-fluorophenyl)pyridine

2-Chloro-4-(4-chloro-2-fluorophenyl)pyridine

Cat. No.: B14026200
M. Wt: 242.07 g/mol
InChI Key: KEQDGKIGZIFNDK-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chloro-2-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C11H6Cl2FN

Molecular Weight

242.07 g/mol

IUPAC Name

2-chloro-4-(4-chloro-2-fluorophenyl)pyridine

InChI

InChI=1S/C11H6Cl2FN/c12-8-1-2-9(10(14)6-8)7-3-4-15-11(13)5-7/h1-6H

InChI Key

KEQDGKIGZIFNDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chloro-2-fluorophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chloro-2-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-4-(4-chloro-2-fluorophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chloro-2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-chloro-2-fluorophenyl)pyridine is unique due to its specific combination of chlorine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.

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